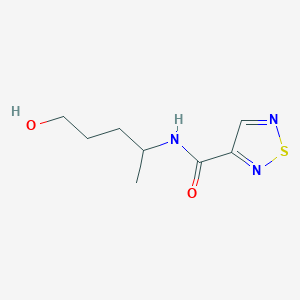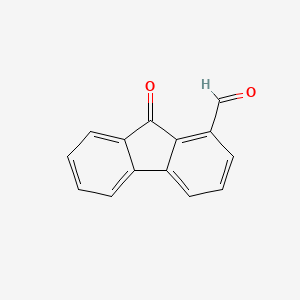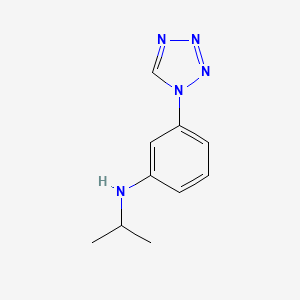
N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide is an organic compound that belongs to the class of amides This compound features a brominated aromatic ring and a cyclopentene moiety, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Acylation: The brominated product is then subjected to acylation with 2-(cyclopent-2-en-1-yl)acetic acid to form the desired amide.
Industrial Production Methods
Catalysis: Using catalysts to enhance reaction rates and yields.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving amides.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in these interactions, potentially affecting biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-methylphenyl)acetamide: Lacks the cyclopentene moiety.
N-(4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide: Lacks the bromine atom.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide is unique due to the presence of both a brominated aromatic ring and a cyclopentene moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-cyclopent-2-en-1-ylacetamide |
InChI |
InChI=1S/C14H16BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h2,4,6-8,11H,3,5,9H2,1H3,(H,16,17) |
InChI Key |
WTKZVHDBLRPLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


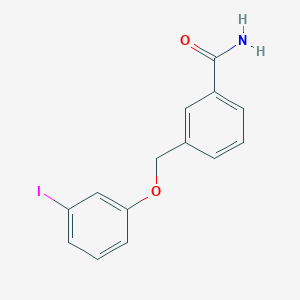
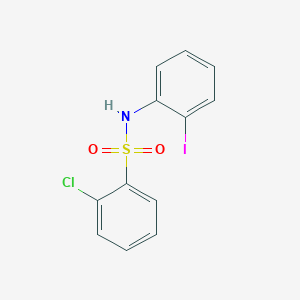
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
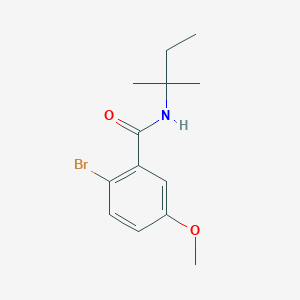


![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
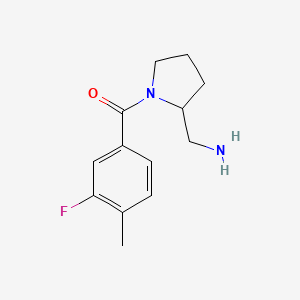

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
